molecular formula C22H15BrFN3O3S B5022635 3-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide

3-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide

Cat. No. B5022635
M. Wt: 500.3 g/mol
InChI Key: BSXNAHSJGGLRFT-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule with multiple functional groups, including a benzoxazole, an amide, and a thioamide group. It also contains bromine, fluorine, and methoxy groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are synthesized by the amidation reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic methods including FTIR, 1H and 13C NMR, and MS spectroscopies . X-ray diffraction has also been used to analyze the single crystal of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using density functional theory (DFT), which calculates the molecular structure and is consistent with the X-ray diffraction results . The electrostatic potential and the frontier molecular orbital of the molecule have also been calculated and analyzed .

properties

IUPAC Name

3-bromo-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN3O3S/c1-29-18-7-5-12(10-16(18)23)20(28)27-22(31)25-15-6-8-19-17(11-15)26-21(30-19)13-3-2-4-14(24)9-13/h2-11H,1H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXNAHSJGGLRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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